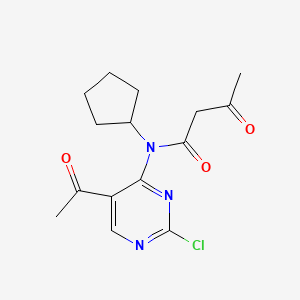
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound typically binds to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride include:
Imatinib: Known for its use in cancer treatment, particularly chronic myelogenous leukemia.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly valuable in the development of new drugs and in various research applications .
Propriétés
Formule moléculaire |
C11H23Cl2N3O3 |
|---|---|
Poids moléculaire |
316.22 g/mol |
Nom IUPAC |
methyl (4S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate;dihydrochloride |
InChI |
InChI=1S/C11H21N3O3.2ClH/c1-13-5-7-14(8-6-13)11(16)9(12)3-4-10(15)17-2;;/h9H,3-8,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
Clé InChI |
CNQCCGQCURJBIY-WWPIYYJJSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)N.Cl.Cl |
SMILES canonique |
CN1CCN(CC1)C(=O)C(CCC(=O)OC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)
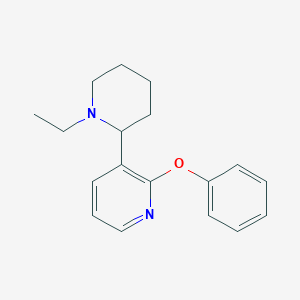
![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
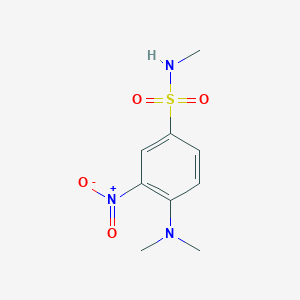
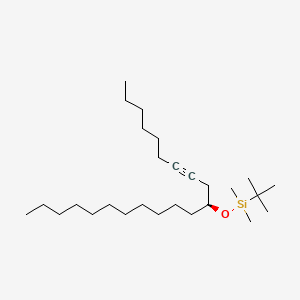

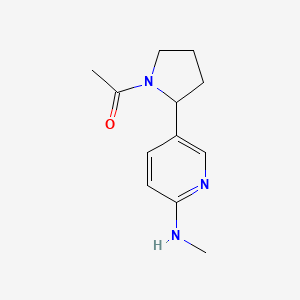
![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)


